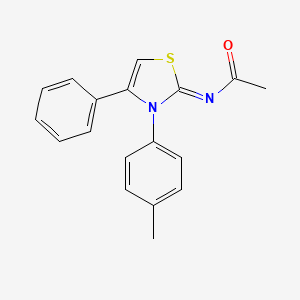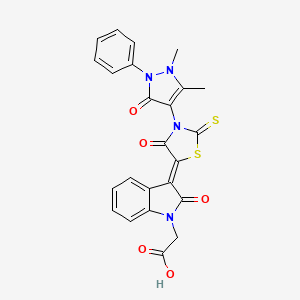
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a sulfonyl group attached to a piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 3,5-dimethylpiperidine with appropriate sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the sulfonyl piperidine derivative with m-tolylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to reduce the sulfonyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The sulfonyl group and fluorine atom play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-N-(m-tolyl)benzamide: Lacks the sulfonyl and piperidine groups, resulting in different biological activity.
4-fluoro-N-(m-tolyl)benzamide: Similar structure but without the sulfonyl and piperidine groups.
3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of m-tolyl.
Uniqueness
The presence of the 3,5-dimethylpiperidin-1-yl)sulfonyl group and the fluorine atom in 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features contribute to its specific binding interactions and biological activity, making it a valuable compound for scientific research.
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDJYWDVJEVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)





![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)
![2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2516025.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)
![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)

